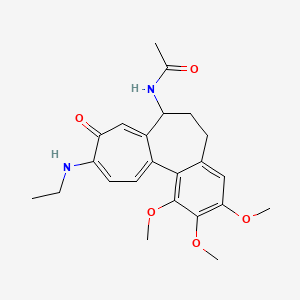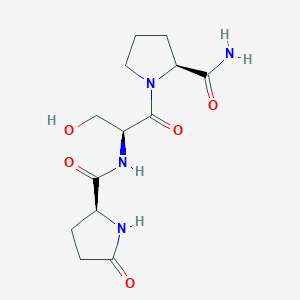
L-Prolinamide, 5-oxo-L-prolyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide derivatives .
Scientific Research Applications
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in the development of therapeutic agents for hormone-related disorders.
Industry: Applied in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves its interaction with GnRH receptors. Upon binding to these receptors, the compound stimulates the release of gonadotropins, leading to a cascade of hormonal events. This effect is reversible upon discontinuation of the compound .
Comparison with Similar Compounds
Similar Compounds
Leuprolide acetate: Another GnRH analog with similar applications.
Histrelin: A potent GnRH agonist used in the treatment of hormone-dependent conditions.
Uniqueness
L-Prolinamide, 5-oxo-L-prolyl-L-seryl- is unique due to its specific amino acid sequence and enhanced potency compared to other GnRH analogs. This makes it particularly effective in therapeutic applications .
Properties
CAS No. |
63155-77-1 |
|---|---|
Molecular Formula |
C13H20N4O5 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H20N4O5/c14-11(20)9-2-1-5-17(9)13(22)8(6-18)16-12(21)7-3-4-10(19)15-7/h7-9,18H,1-6H2,(H2,14,20)(H,15,19)(H,16,21)/t7-,8-,9-/m0/s1 |
InChI Key |
PYOBJLQMKFXYAC-CIUDSAMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C2CCC(=O)N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


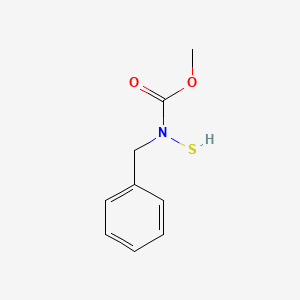

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
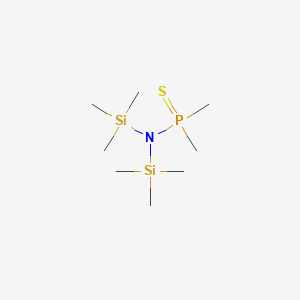
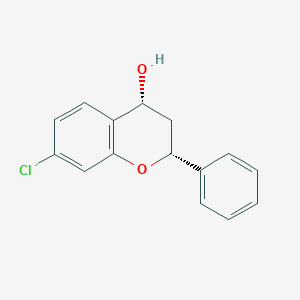

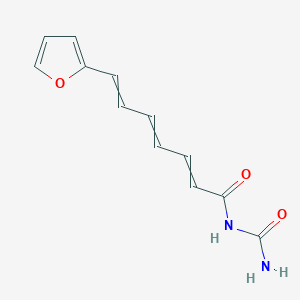
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
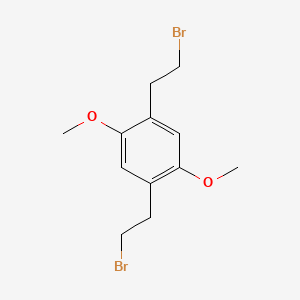
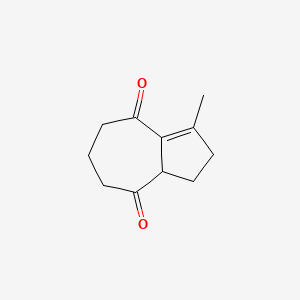
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
